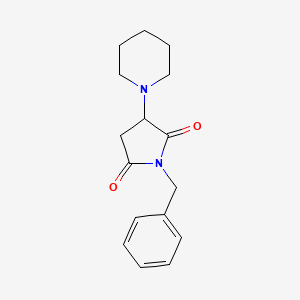

2,5-Pyrrolidinedione, 1-(phenylmethyl)-3-(1-piperidinyl)-

Description

The compound 2,5-Pyrrolidinedione, 1-(phenylmethyl)-3-(1-piperidinyl)- is a pyrrolidinedione derivative featuring a benzyl (phenylmethyl) group at position 1 and a piperidinyl substituent at position 3. Pyrrolidinediones, also known as succinimide analogs, are heterocyclic compounds with a five-membered ring containing two ketone groups. These structures are pharmacologically significant due to their ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-benzyl-3-piperidin-1-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-11-14(17-9-5-2-6-10-17)16(20)18(15)12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFMNEGDAQZGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386612 | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-32-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-(phenylmethyl)-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,5-Pyrrolidinedione, 1-(phenylmethyl)-3-(1-piperidinyl)-, also known by its CAS number 89143-32-8, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.342 g/mol

- Chemical Structure : The compound features a pyrrolidine ring with substituents that include a phenylmethyl group and a piperidinyl group.

Biological Activity Overview

The biological activity of 2,5-Pyrrolidinedione has been investigated in various studies, focusing on its pharmacological effects, including potential therapeutic applications and mechanisms of action.

Pharmacological Effects

-

CNS Activity :

- Studies indicate that compounds similar to 2,5-Pyrrolidinedione exhibit central nervous system (CNS) activity. They may act as potential anxiolytics or antidepressants due to their interaction with neurotransmitter systems.

-

Antioxidant Properties :

- Research has shown that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

-

Antimicrobial Activity :

- Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Study 1: CNS Activity

A study conducted on similar pyrrolidine derivatives demonstrated their ability to modulate serotonin receptors, leading to anxiolytic-like effects in animal models. The study highlighted the importance of the piperidine moiety in enhancing CNS activity.

Study 2: Antioxidant Potential

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrrolidine derivatives. The results indicated that 2,5-Pyrrolidinedione showed significant free radical scavenging activity compared to standard antioxidants.

Study 3: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that derivatives of 2,5-Pyrrolidinedione exhibited inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, indicating a promising spectrum of antimicrobial activity.

Data Table: Biological Activities Summary

Scientific Research Applications

Antiviral Agents

One of the notable applications of this compound is in the development of antiviral agents. Research has demonstrated that derivatives of 2,5-Pyrrolidinedione exhibit significant antiviral activity against various viral strains. For instance, a study highlighted the synthesis of piperidinyl cyclic amido compounds derived from this pyrrolidinedione, showing promising results against viral infections .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. It has been shown to interact with neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its efficacy and selectivity for certain receptors .

Building Block in Synthesis

2,5-Pyrrolidinedione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently. For example, it can be used in the synthesis of heterocyclic compounds which are important in pharmaceuticals and agrochemicals .

Reagents for Chemical Reactions

The compound is utilized as a reagent in several chemical reactions, including cyclization and acylation processes. Its reactivity makes it valuable for producing other functionalized derivatives that are crucial in synthetic organic chemistry.

Polymeric Materials

In material science, derivatives of 2,5-Pyrrolidinedione have been explored for their potential use in creating polymeric materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Studies

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrrolidinedione derivatives vary widely based on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Key Observations

Substituent Effects on Physical Properties: Benzyl vs. Piperidinyl vs. Triazolylsulfanyl: The triazolylsulfanyl group in compound 2f increases polarity and hydrogen-bonding capacity, as seen in its moderate melting point (154–155°C) . In contrast, the piperidinyl group in the main compound may enhance lipophilicity and membrane permeability.

Biological Activity :

- Piperidinyl-containing compounds (e.g., Aldi-4) are associated with enzyme inhibition (e.g., ALDH), suggesting the main compound may also interact with amine-sensitive targets .

- Fluorinated analogs () often exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Synthetic Accessibility :

- Derivatives with electron-withdrawing groups (e.g., nitro in ’s 2a) are synthesized in higher yields (80%) compared to methoxy-substituted analogs (63% for 2c), indicating substituent-dependent reactivity .

Q & A

Q. Discrepancies in reported antibacterial activity: How to reconcile in vitro vs. in vivo results?

- Bioavailability factors : Assess solubility (e.g., shake-flask method) and plasma protein binding (e.g., equilibrium dialysis) .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.